Compound Description: ICA-27243 is a selective activator of neuronal M current and KCNQ2/Q3 potassium channels. [] It demonstrated efficacy in suppressing seizure-like activity in an ex vivo hippocampal slice model of epilepsy and exhibited anticonvulsant activity in the mouse maximal electroshock epilepsy model. []
Compound Description: This compound is a derivative of benzamide, further characterized by a methoxy group, a trifluoromethyl group, and a pyridin-4-ylmethyl moiety. Its crystal structure reveals that molecules are interconnected through water molecules via hydrogen bonding (N—H⋯O, O—H⋯O, and O—H⋯N), forming a ladder-like network. []
Compound Description: This compound is a sulfonamide derivative featuring a chloropyridine ring and a pyridin-4-ylmethyl substituent. In its crystal structure, molecules are linked by N—H⋯N hydrogen bonds, creating zigzag chains that run parallel to the crystallographic axis []. []
Compound Description: This compound, with two hydroxamate functional groups, effectively inhibits metallo-β-lactamase (Bla2) from Bacillus anthracis. [] Docking and molecular dynamics simulations suggest that its hydroxamate groups coordinate with zinc ions in the enzyme's active site. [] In vitro studies confirmed its competitive inhibition with a Ki value of 6.4 ± 1.7 kcal/mol. []
Compound Description: Similar to Compound 4, Compound 6 also possesses dihyroxamate moieties and effectively inhibits Bla2 from Bacillus anthracis. [] Computational studies indicate coordination of its hydroxamate groups with zinc ions in the active site, while kinetic analysis confirms its competitive inhibition (Ki = 4.7 ± 1.4 kcal/mol). []
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)
Compound Description: AACBA is a potent P2X7 antagonist showing efficacy in various in vitro and in vivo models of pain and inflammation. [] It inhibits human P2X7-mediated calcium flux and YO-PRO-1 uptake with nanomolar IC50 values. [] AACBA demonstrated dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and effectively prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in acute pain and inflammation models. []
Compound Description: LY2795050 acts as a short-acting κ-opioid receptor antagonist. [] It exhibits dose- and time-dependent efficacy in preventing grooming deficits in mice induced by the κ-agonist salvinorin A. [] Additionally, LY2795050 demonstrates anti-anhedonic effects by reducing immobility in the forced swim test. []
Compound Description: LY2444296 belongs to the class of short-acting κ-opioid receptor antagonists. [] It exhibits dose- and time-dependent prevention of grooming deficits in mice induced by the κ-agonist salvinorin A. [] Additionally, LY2444296 demonstrates potential anti-anhedonic effects by decreasing immobility time in the forced swim test. []
Compound Description: VNO represents a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor. [] It's formed through the oxidation of Venetoclax, potentially via m-CPBA in dichloromethane. [] Importantly, VNO can undergo [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity. []
Compound Description: VHA is identified as a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor. [] It's formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO) upon heating with water under reflux in a sealed tube. []
Compound Description: GDC-0449 is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, showing promise in treating various cancers. [] Preclinical studies revealed that GDC-0449 undergoes extensive metabolism, primarily via oxidative pathways, resulting in the formation of several metabolites. [] Despite its potential as an anti-cancer agent, GDC-0449 exhibits a risk of drug-drug interactions due to its inhibitory effects on certain cytochrome P450 enzymes. []
Compound Description: This compound, and its pharmaceutically acceptable salts, show potential in treating various diseases. It has been identified as: * A tyrosine kinase inhibitor of the platelet-derived growth factor (PDGF) receptor. []* A potential therapeutic agent for Angiotensin II-induced diseases. []* A treatment option for anaplastic thyroid cancer. []* A treatment option for seminomas. []Furthermore, the invention relates to a combination comprising (a) a PDGF receptor tyrosine kinase inhibitor, preferably N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4(3-pyridyl)-2-pyrimidine-amine, and (b) at least one compound selected from an antihypertensive agent, an aldosterone antagonist, an aldosterone synthesis inhibitor and/or an angiotensin receptor blocker, and optionally at least one pharmaceutically acceptable carrier, which are intended for simultaneous, separate or sequential use, in particular for the treatment of hypertension and hypertension-induced diseases. []
Compound Description: This compound is a preferred PDGF receptor tyrosine kinase inhibitor. It is used in combination with an antihypertensive agent, an aldosterone antagonist, an aldosterone synthesis inhibitor and/or an angiotensin receptor blocker, and optionally at least one pharmaceutically acceptable carrier, for the treatment of hypertension and hypertension-induced diseases. []
Overview
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the empirical formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol. This compound features a chloro group, a hydroxy group, and a pyridinylmethyl moiety, which contribute to its unique chemical and biological properties. It is classified as an organic compound and falls under the category of benzamide derivatives, known for their diverse applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
Methods
The synthesis of 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide typically involves several key steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 4-hydroxybenzaldehyde, and pyridine-3-methanol.
Formation of Intermediate Compounds: Initial reactions such as esterification, reduction, and condensation are performed to create intermediate compounds.
Final Coupling Reaction: The final step involves coupling the intermediates to yield the target compound.
Technical Details
In industrial settings, the production process is scaled up using techniques such as continuous flow synthesis and automated reactors to enhance efficiency. Optimization of reaction conditions is crucial to achieve high yield and purity of the final product.
Molecular Structure Analysis
Structure
The molecular structure of 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide includes:
A benzene ring with a chloro substituent at the 3-position.
A hydroxy group at the 4-position.
An N-(pyridin-3-ylmethyl) side chain.
Data
The compound's structural representation can be analyzed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing insights into its functional groups and bonding characteristics.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Technical Details
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent) can significantly affect the reaction outcomes.
Mechanism of Action
The mechanism of action for 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with biological targets such as enzymes or receptors. It may inhibit specific enzymatic activities related to disease pathways, thereby exerting potential therapeutic effects. This interaction often leads to modulation of cellular processes that can influence disease progression.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties include:
Appearance: Typically a solid at room temperature.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Properties
The chemical properties encompass:
Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Reactivity: Reacts with nucleophiles due to the presence of the chloro group, making it suitable for further chemical modifications.
Applications
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide has several scientific applications:
Chemistry: Serves as a building block in organic synthesis and is used in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Ongoing research explores its therapeutic potential against various diseases.
Industry: Utilized in developing new materials and as an intermediate in pharmaceutical production.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.